![molecular formula C22H30N2O B100031 N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-3-phenylpropanamide CAS No. 17307-24-3](/img/structure/B100031.png)
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrocinnamanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl- is a compound with a complex structure that includes both aromatic and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrocinnamanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl- typically involves the reaction of hydrocinnamic acid with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The process may also involve purification steps such as recrystallization to achieve high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound in a shorter time. The use of advanced purification techniques such as chromatography may also be employed to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrocinnamanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted aromatic compounds .
Applications De Recherche Scientifique
Hydrocinnamanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of Hydrocinnamanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(dimethylamino)propyl)methacrylamide: Known for its use in polymer synthesis and pH-responsive materials.
Dimethylaminopropylamine: Used in the preparation of surfactants and personal care products.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
17307-24-3 |
|---|---|
Formule moléculaire |
C22H30N2O |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)22(18)24(17-9-16-23(3)4)21(25)15-14-20-12-6-5-7-13-20/h5-8,10-13H,9,14-17H2,1-4H3 |
Clé InChI |
WKTOWIPEMBNMSJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)CCC2=CC=CC=C2 |
SMILES canonique |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)CCC2=CC=CC=C2 |
| 17307-24-3 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


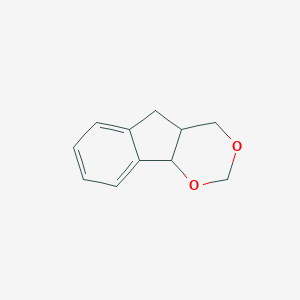

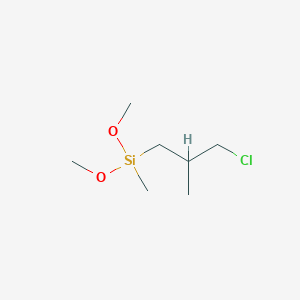


![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)

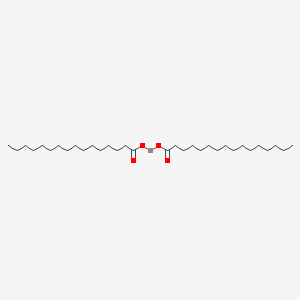
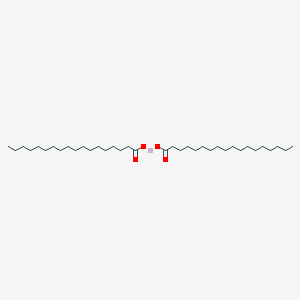
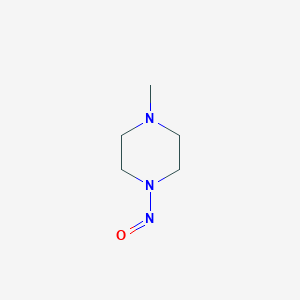
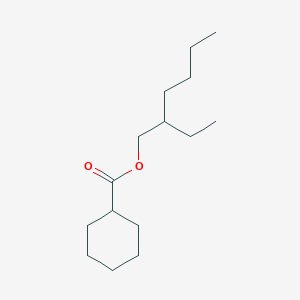
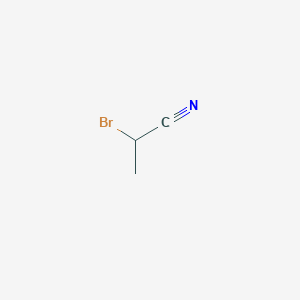
![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)
![[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate](/img/structure/B99973.png)
